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molecular formula C5H2ClF3N2 B1588905 4-Chloro-6-(trifluoromethyl)pyrimidine CAS No. 37552-81-1

4-Chloro-6-(trifluoromethyl)pyrimidine

Cat. No. B1588905
M. Wt: 182.53 g/mol
InChI Key: TYSPDLZOMUDHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605163B2

Procedure details

6-Trifluoromethyl-pyrimidin-4-ol ([1546-78-7], 5 g) was refluxed in phosphorus oxychloride (17 mL) for 2 hours. The reaction mixture was carefully concentrated in vacuo and the residue was distilled (Kugelrohr) under reduced pressure (bp=30-55° C.@10 mbar) to yield the title compound ([37552-81-1], 1.4 g). MS (EI): 182.0 (M).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[CH:7][N:6]=[C:5](O)[CH:4]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:5]1[CH:4]=[C:3]([C:2]([F:11])([F:10])[F:1])[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=CC(=NC=N1)O)(F)F
Name
Quantity
17 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was carefully concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled (Kugelrohr) under reduced pressure (bp=30-55° C.@10 mbar)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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